Capreomycin sulfate, Antibiotic for Culture Media Use Only

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

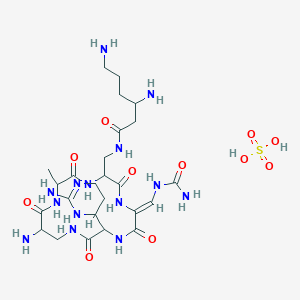

Capreomycin sulfate is a cyclic peptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in culture media for its antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Capreomycin sulfate is a member of the aminoglycoside family of antibiotics, known for their ability to inhibit bacterial protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capreomycin sulfate is produced through a fermentation process involving Streptomyces capreolus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process typically involves filtration, precipitation, and purification steps to isolate the antibiotic in its sulfate form .

Industrial Production Methods: Industrial production of capreomycin sulfate follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is harvested through a series of downstream processing steps, including centrifugation, solvent extraction, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Capreomycin sulfate undergoes various chemical reactions, including:

Oxidation: Capreomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of capreomycin .

Scientific Research Applications

Capreomycin sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.

Biology: Employed in microbiological studies to investigate the mechanisms of antibiotic resistance and the effects of antibiotics on bacterial growth.

Medicine: Utilized in research on tuberculosis treatment, particularly in studying drug-resistant strains of .

Industry: Applied in the development of new antibiotics and in quality control processes for culture media.

Mechanism of Action

Capreomycin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, interfering with the normal function of the ribosome and leading to the production of abnormal proteins. These abnormal proteins are essential for bacterial survival, and their disruption ultimately results in bacterial cell death .

Comparison with Similar Compounds

Viomycin: Another cyclic peptide antibiotic with a similar mechanism of action.

Kanamycin: An aminoglycoside antibiotic that also inhibits protein synthesis.

Neomycin: Another member of the aminoglycoside family with similar antibacterial properties.

Comparison: Capreomycin sulfate is unique in its specific binding to the 70S ribosomal unit and its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Unlike some other aminoglycosides, capreomycin sulfate is not absorbed significantly from the gastrointestinal tract and must be administered parenterally .

Properties

Molecular Formula |

C25H46N14O11S |

|---|---|

Molecular Weight |

750.8 g/mol |

IUPAC Name |

3,6-diamino-N-[[(8Z)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid |

InChI |

InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10-; |

InChI Key |

YCGPBVPZHGYLBK-HYMQDMCPSA-N |

Isomeric SMILES |

CC1C(=O)NC(C(=O)N/C(=C\NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.